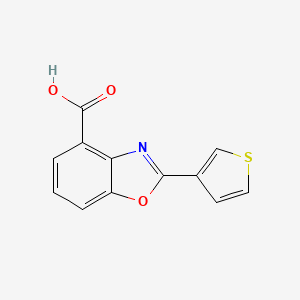
2-(5-Bromo-N-methyl-1-naphthamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-N-methyl-1-naphthamido)acetic acid: is an organic compound that features a brominated naphthalene ring attached to a glycine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromonaphthalene-1-carbonyl chloride and N-methylglycine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Procedure: The 5-bromonaphthalene-1-carbonyl chloride is reacted with N-methylglycine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(5-Bromo-N-methyl-1-naphthamido)acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the carbonyl and amine functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as peptide synthesis.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.
Reduction Products: Reduced forms, such as alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.
Industry:
Materials Science:
Analytical Chemistry: Used as a standard or reagent in analytical techniques.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-N-methyl-1-naphthamido)acetic acid depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated naphthalene ring can facilitate interactions with hydrophobic pockets in proteins, while the glycine derivative can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
N-(5-Chloronaphthalene-1-carbonyl)-N-methylglycine: Similar structure but with a chlorine atom instead of bromine.
N-(5-Fluoronaphthalene-1-carbonyl)-N-methylglycine: Similar structure but with a fluorine atom instead of bromine.
N-(5-Iodonaphthalene-1-carbonyl)-N-methylglycine: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in 2-(5-Bromo-N-methyl-1-naphthamido)acetic acid can influence its reactivity and interactions compared to its halogenated analogs.
Reactivity: Bromine is more reactive than chlorine and less reactive than iodine, providing a balance between stability and reactivity.
Propiedades
Número CAS |
84533-45-9 |
|---|---|
Fórmula molecular |
C14H12BrNO3 |
Peso molecular |
322.15 g/mol |
Nombre IUPAC |
2-[(5-bromonaphthalene-1-carbonyl)-methylamino]acetic acid |
InChI |
InChI=1S/C14H12BrNO3/c1-16(8-13(17)18)14(19)11-6-2-5-10-9(11)4-3-7-12(10)15/h2-7H,8H2,1H3,(H,17,18) |
Clave InChI |
HSXKMTOSXMWUAO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=O)C1=CC=CC2=C1C=CC=C2Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl formate](/img/structure/B8590075.png)

![Diethyl 4-[(2-bromo-6-fluorophenyl)imino]heptanedioate](/img/structure/B8590085.png)







![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B8590145.png)


